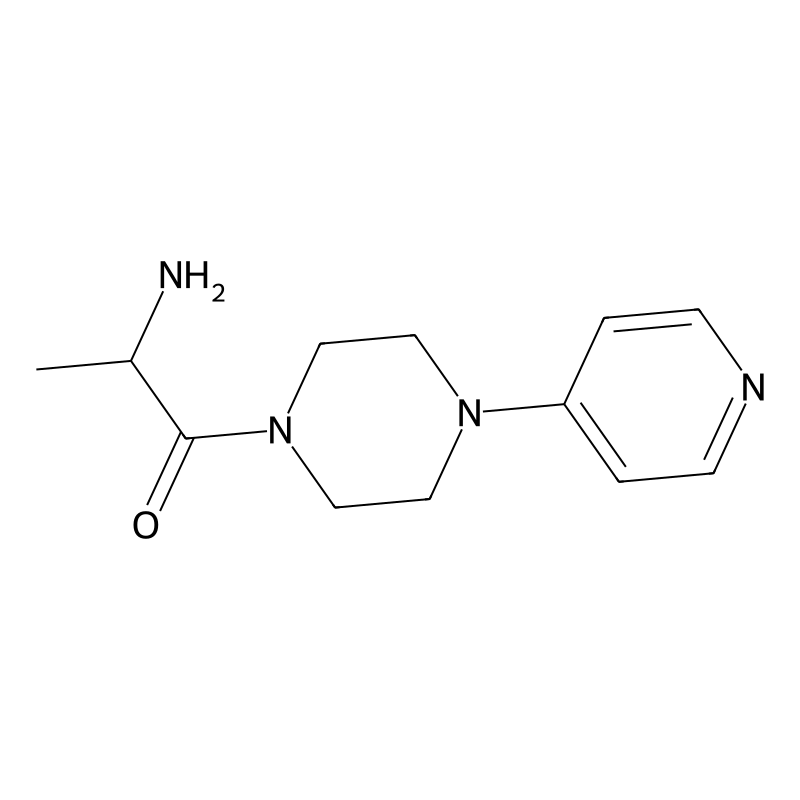2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Catalog No.
S934231
CAS No.
1572134-89-4
M.F
C12H18N4O
M. Wt
234.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1572134-89-4
Product Name
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
IUPAC Name
2-amino-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one
Molecular Formula
C12H18N4O
Molecular Weight
234.3 g/mol
InChI
InChI=1S/C12H18N4O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9,13H2,1H3
InChI Key
PCZGEMXPGOXRQQ-UHFFFAOYSA-N
SMILES
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N
Canonical SMILES
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is an organic molecule containing several functional groups:
- Amino group (NH2) - located at position 2 on the propanone chain, indicating it's a primary amine.
- Piperazine ring - a six-membered heterocyclic ring with two nitrogen atoms, linked at position 4 to the propanone chain.
- Pyridine ring - a six-membered aromatic heterocyclic ring with one nitrogen atom, attached to the piperazine ring at position 4.
- Propanone chain (C=O) - a carbonyl group bonded to the carbon chain.
Due to the lack of specific research, its origin and significance in scientific research are unknown.
Molecular Structure Analysis
The key features of the molecule include:
- The combination of a primary amine and a carbonyl group suggests it could be a bifunctional molecule capable of participating in condensation reactions.
- The presence of the aromatic pyridine ring might contribute to potential biological activity depending on the specific positioning within the molecule [].
- The piperazine ring is a common scaffold in medicinal chemistry, often associated with various biological activities [].
Chemical Reactions Analysis
- Condensation reactions: The primary amine and the carbonyl group could participate in reactions like reductive amination or condensation with other amines or alcohols.
- N-alkylation: The amine group could be further alkylated.
Without experimental data, providing balanced chemical equations is not possible.
Physical And Chemical Properties Analysis
- It is likely a solid at room temperature due to the presence of multiple polar groups.
- It might have moderate solubility in water due to the presence of the amine and the carbonyl group.
- The presence of the aromatic ring could lead to some lipophilicity (fat solubility).
- Primary amines can have irritating or corrosive properties.
- Aromatic compounds can sometimes have carcinogenic potential, although the pyridine ring itself is generally considered safe.
XLogP3
-0.3
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








